2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane
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Overview
Description
2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane is a chiral ligand widely used in asymmetric synthesis. It is known for its ability to form stable complexes with various metals, making it a valuable tool in catalytic processes. The compound has a molecular formula of C23H26N2O2 and a molecular weight of 362.5 g/mol .
Preparation Methods
The synthesis of 2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane typically involves the reaction of (S)-4-benzyl-2-oxazoline with acetone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxazoline rings can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane has a wide range of applications in scientific research:
Medicine: Its role in forming stable metal complexes makes it useful in the development of metal-based drugs.
Mechanism of Action
The mechanism of action of 2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane involves its ability to form stable complexes with metal ions. The oxazoline rings coordinate with the metal center, facilitating various catalytic processes. The molecular targets include transition metals such as rhodium, palladium, and copper. The pathways involved often include the formation of intermediate metal-ligand complexes, which then participate in the catalytic cycle .
Comparison with Similar Compounds
2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane can be compared with other similar compounds such as:
- 2,2-Bis[(4S)-4-isopropyloxazoline]propane
- 2,2′-Isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline]
- 2,6-Bis[(4S)-(−)-isopropyl-2-oxazolin-2-yl]pyridine
These compounds share similar structural features but differ in their substituents on the oxazoline rings. The uniqueness of this compound lies in its benzyl substituents, which provide distinct steric and electronic properties, enhancing its effectiveness as a chiral ligand in asymmetric catalysis .
Properties
IUPAC Name |
(4S)-4-benzyl-2-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-23(2,21-24-19(15-26-21)13-17-9-5-3-6-10-17)22-25-20(16-27-22)14-18-11-7-4-8-12-18/h3-12,19-20H,13-16H2,1-2H3/t19-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKCKAKYRQUVRK-PMACEKPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(CO1)CC2=CC=CC=C2)C3=NC(CO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=N[C@H](CO1)CC2=CC=CC=C2)C3=N[C@H](CO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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